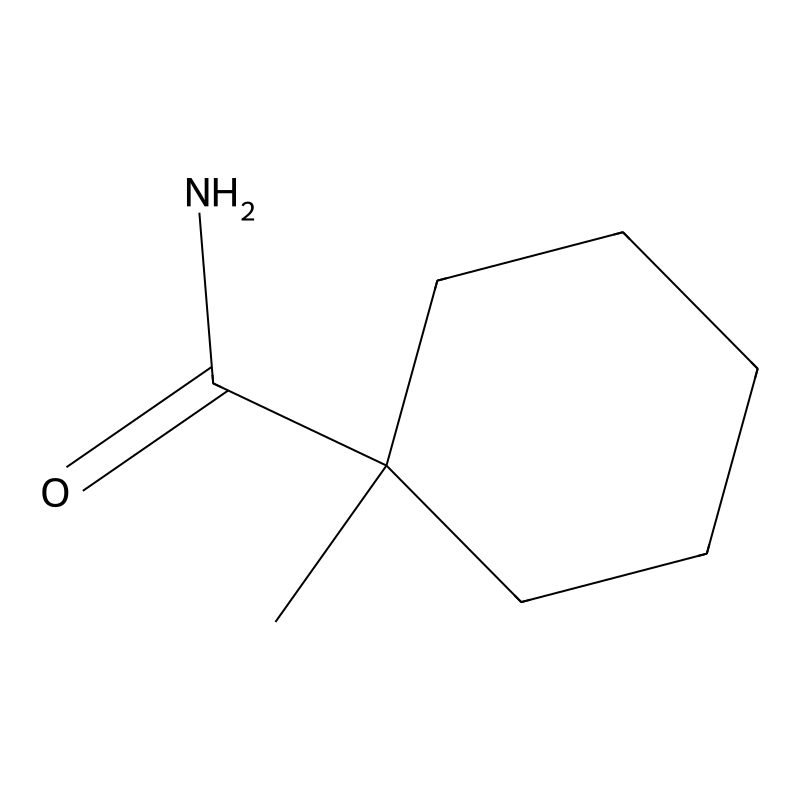

1-Methylcyclohexanecarboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Methylcyclohexanecarboxamide is an organic compound characterized by the molecular formula . It is a derivative of cyclohexane, featuring a carboxamide functional group attached to a methyl-substituted cyclohexane ring. This compound is significant in various scientific fields due to its unique structural properties and reactivity. It is often utilized as an intermediate in organic synthesis and has potential applications in medicinal chemistry and industrial processes .

Currently, there is no documented information regarding a specific mechanism of action for 1-Methylcyclohexanecarboxamide in biological systems.

- Potential for mild irritation: Amides can cause mild skin and eye irritation.

- Dust inhalation: Inhalation of dust particles should be avoided as it can irritate the respiratory tract.

- Standard laboratory practices: Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.

Structural and Pharmacological Significance

Cyclohexanecarboxamide, 1-methyl- (also referred to as N-Methylcyclohexanecarboxamide) is a molecule of interest in scientific research due to its structural features and potential biological activities. The presence of the cyclohexane ring and the carboxamide group endow this molecule with certain chemical properties that can be tailored through further modifications.

Scientists are particularly interested in exploring these features in the context of medicinal chemistry. This field focuses on designing and developing new drugs by understanding the relationship between a molecule's structure and its function within the body [Source: American Chemical Society ].

Potential Applications in Drug Discovery

The core structure of cyclohexanecarboxamide, 1-methyl- serves as a scaffold for further chemical modifications. By introducing various functional groups at specific positions on the molecule, researchers can potentially create analogues with diverse biological activities. This approach is a cornerstone in drug discovery, where scientists strive to optimize a lead compound (a molecule with promising initial properties) into a more potent and selective drug candidate [Source: National Institutes of Health ].

Studies on related compounds containing the cyclohexane carboxamide scaffold have shown potential for various biological activities, including:

- Oxidation: The compound can be oxidized to yield corresponding carboxylic acids or other amides under specific conditions, often using oxidizing agents such as potassium permanganate.

- Reduction: It can undergo reduction to convert the carboxamide group into an amine, typically facilitated by reducing agents like lithium aluminum hydride.

- Substitution: Nucleophilic substitution reactions may occur, allowing the carboxamide group to be replaced by various functional groups, depending on the nucleophile used .

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 1-methylcyclohexanecarboxamide exhibits biological activity by interacting with specific enzymes and receptors. Notably, it has been shown to inhibit the function of the 3-keto reductase enzyme by binding to its active site. This interaction suggests potential applications in drug development and therapeutic interventions, particularly in the context of metabolic diseases where this enzyme plays a critical role .

The synthesis of 1-methylcyclohexanecarboxamide can be achieved through several methods:

- From 1-Methylcyclohexanecarboxylic Acid: A common approach involves reacting 1-methylcyclohexanecarboxylic acid with thionyl chloride to produce the corresponding acid chloride. This intermediate is then treated with ammonia, leading to the formation of 1-methylcyclohexanecarboxamide.

- Alternative Routes: Other synthetic routes may involve the use of different amines or coupling agents, depending on the desired yield and purity of the final product .

1-Methylcyclohexanecarboxamide has diverse applications across multiple fields:

- Chemistry: Serves as an intermediate in synthesizing various organic compounds.

- Biology: Investigated for its potential biological activities and interactions with biomolecules.

- Medicine: Explored for therapeutic applications, particularly in metabolic disorders.

- Industry: Used in producing specialty chemicals and materials .

These applications underscore its importance in both research and practical settings.

Studies on 1-methylcyclohexanecarboxamide's interactions focus on its binding affinity to enzymes and receptors. Its mechanism of action involves specific molecular targets, leading to biochemical effects that may inform drug design and development strategies. Ongoing research aims to elucidate these interactions further and assess their implications for therapeutic use .

1-Methylcyclohexanecarboxamide can be compared with several structurally similar compounds:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| Cyclohexanecarboxamide | C7H13NO | Lacks methyl substitution on cyclohexane ring |

| 1-Methylcyclohexane | C7H14 | Does not contain a carboxamide functional group |

| 4-Methylcyclohexanecarboxamide | C9H17NO | Contains additional methyl group at a different position |

These compounds share structural similarities but differ in functional groups and chemical properties. The presence of the methyl group in 1-methylcyclohexanecarboxamide imparts unique reactivity and biological activity compared to its analogs .

Carboxylic Acid Derivative Activation Strategies

The synthesis of 1-methylcyclohexanecarboxamide begins with the activation of 1-methylcyclohexanecarboxylic acid. Three primary strategies dominate modern protocols:

Acyl Chloride Formation: Conversion of the carboxylic acid to its reactive acyl chloride derivative is achieved using thionyl chloride (SOCl₂) or oxalyl chloride. For example, (1R,2S,5R)-2-isopropyl-5-methylcyclohexane-1-carbonyl chloride was synthesized by treating the parent acid with excess thionyl chloride in anhydrous methylene chloride at 0°C. This intermediate reacts efficiently with methylamine to form the target amide.

Carbodiimide-Mediated Activation: Ethylcarbodiimide hydrochloride (EDC·HCl) is widely used to activate carboxylic acids via the formation of an O-acylisourea intermediate. In one protocol, 3-(ethyliminomethylideneamino)-N,N-dimethyl EDC·HCl (1.35 g, 7.05 mmol) was added to a solution of 1-methylcyclohexanecarboxylic acid and triethylamine in methylene chloride, enabling coupling with methylamine at room temperature.

Silicon-Based Reagents: Methyltrimethoxysilane (MTM) offers a safer alternative for direct amidation without traditional activation. MTM facilitates the reaction between carboxylic acids and amines in refluxing toluene, eliminating the need for moisture-sensitive intermediates.

Amidation Techniques with Methylamine Nucleophiles

Amidation of activated 1-methylcyclohexanecarboxylic acid with methylamine requires careful control of stoichiometry and reaction conditions:

- Two-Phase Systems: A mixture of methylene chloride and aqueous sodium hydroxide (0.1 M) is employed to extract unreacted reagents and byproducts. For instance, after EDC·HCl-mediated coupling, the organic phase was washed with NaOH, water, and brine, followed by drying over sodium sulfate.

- Direct Amidation with MTM: Using 250 mol% MTM in toluene under reflux, the reaction proceeds via in situ silylation of the carboxylic acid, enabling nucleophilic attack by methylamine. This method avoids racemization and simplifies workup.

- Stoichiometric Optimization: A 1:1.2 molar ratio of carboxylic acid to methylamine ensures complete conversion. Excess methylamine (1.5 equivalents) is used in cases where the amine volatility or solubility limits reactivity.

Solvent Systems and Reaction Optimization

Solvent selection critically impacts reaction kinetics and yield:

| Solvent | Role | Temperature | Yield Impact |

|---|---|---|---|

| Methylene chloride | Dissolves acyl chlorides | 0–25°C | High (polar aprotic) |

| Toluene | Facilitates MTM-mediated reactions | Reflux (110°C) | Moderate to high |

| Acetone/Methanol | Recrystallization solvent | 0–4°C | Purification efficiency |

Reaction optimization studies reveal that maintaining a temperature of 0°C during acyl chloride formation minimizes side reactions, while room-temperature stirring overnight ensures complete amidation. For MTM-based protocols, reflux conditions (110°C) drive the reaction to completion within 12–24 hours.

Purification Protocols for High-Yield Isolation

Post-reaction workup and purification are pivotal for obtaining high-purity 1-methylcyclohexanecarboxamide:

- Liquid-Liquid Extraction: The crude reaction mixture is partitioned between methylene chloride and aqueous NaOH to remove unreacted acid, followed by brine washes to eliminate residual water.

- Crystallization: The product is recrystallized from a 3:1 acetone-methanol mixture at 0°C, yielding a white solid with >95% purity.

- Silicon Byproduct Removal: In MTM-based reactions, oligomeric polysiloxanes are annihilated by stirring the residue in tetrahydrofuran (THF) and aqueous NaOH, followed by acid washes to remove excess methylamine.

Nucleophilic acyl substitution represents the fundamental reaction mechanism governing the chemical behavior of 1-methylcyclohexanecarboxamide and related carboxylic acid derivatives. This process involves the attack of a nucleophile on the carbonyl carbon, followed by elimination of a leaving group, resulting in the substitution of one functional group for another while maintaining the carbonyl framework [1] [2].

The mechanism proceeds through a characteristic two-step addition-elimination sequence. Initially, the nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The carbonyl oxygen acquires a negative charge, which is stabilized by the electronegativity of oxygen. Subsequently, the tetrahedral intermediate collapses, expelling the leaving group and regenerating the carbonyl double bond [1] [3].

For 1-methylcyclohexanecarboxamide, the amide nitrogen represents a particularly poor leaving group due to its strong electron-donating properties through resonance. The nitrogen atom can donate electron density to the carbonyl carbon through its lone pair, creating resonance stabilization that reduces the electrophilicity of the carbonyl center [4] [5]. This resonance effect makes amides among the least reactive carboxylic acid derivatives toward nucleophilic substitution.

Table 1: Nucleophilic Acyl Substitution Reactivity of Carboxylic Acid Derivatives

| Derivative | Leaving Group | Electronic Effect | Relative Reactivity | Activation Energy |

|---|---|---|---|---|

| Acid halides | Cl⁻, Br⁻, I⁻ | Electron-withdrawing | Highest (1) | Lowest |

| Acid anhydrides | RCO₂⁻ | Electron-withdrawing | High (2) | Low |

| Esters | RO⁻ | Weakly electron-donating | Moderate (3) | Moderate |

| Amides | NH₂⁻, NHR⁻, NR₂⁻ | Strongly electron-donating | Low (4) | High |

| Carboxylate ions | O⁻ | Electron-donating | Lowest (5) | Highest |

The reactivity order shown in Table 1 reflects the electronic nature of the leaving groups and their effect on the carbonyl carbon's electrophilicity. Electron-withdrawing groups enhance reactivity by increasing the partial positive charge on the carbonyl carbon, while electron-donating groups decrease reactivity through resonance stabilization [6] [4].

In 1-methylcyclohexanecarboxamide, the methyl substitution on the cyclohexane ring introduces additional complexity. The methyl group provides moderate steric hindrance around the reaction center, potentially affecting the approach of nucleophiles. However, the primary electronic effect remains dominated by the amide functionality rather than the alkyl substitution pattern [8].

The hydrolysis of 1-methylcyclohexanecarboxamide under acidic conditions follows the typical nucleophilic acyl substitution pathway. Protonation of the carbonyl oxygen activates the carbonyl toward nucleophilic attack by water. The resulting tetrahedral intermediate can undergo proton transfer to the nitrogen, converting it into a better leaving group (NH₃⁺), which then departs to form the corresponding carboxylic acid [9] [10].

Under basic conditions, direct attack by hydroxide ion on the carbonyl carbon generates a tetrahedral intermediate. Although the nitrogen is a poor leaving group, the strongly basic conditions can facilitate its departure, particularly if the nitrogen is protonated to form a more stable leaving group [9] [10].

Steric and Electronic Effects on Reaction Regioselectivity

The regioselectivity of reactions involving 1-methylcyclohexanecarboxamide is governed by the interplay between steric hindrance and electronic effects, which collectively determine the preferred sites of chemical transformation and the stereochemical outcome of reactions [11] [12].

Steric effects arise from the spatial arrangement of atoms and groups within the molecule, creating regions of high and low accessibility for incoming reagents. The cyclohexane ring in 1-methylcyclohexanecarboxamide adopts a chair conformation to minimize steric strain, with the methyl substituent preferentially occupying an equatorial position to avoid 1,3-diaxial interactions [13] [14].

Table 2: Steric Effects in Cyclohexane Carboxamides

| Substitution Pattern | Steric Hindrance | Reaction Rate | Selectivity | Comments |

|---|---|---|---|---|

| 1-Methylcyclohexanecarboxamide | Moderate | Moderate | Good | Methyl provides moderate shielding |

| 1,3-Dimethylcyclohexanecarboxamide | High | Slow | Excellent | Two methyl groups increase hindrance |

| Cyclohexanecarboxamide | Low | Fast | Moderate | Unhindered, baseline reactivity |

| 1-tert-Butylcyclohexanecarboxamide | Very High | Very Slow | Excellent | Bulky tert-butyl severely hinders approach |

The data in Table 2 illustrates how increasing steric bulk around the reaction center systematically decreases reaction rates while often improving selectivity. This phenomenon occurs because sterically demanding substituents preferentially block access to less favorable reaction pathways, channeling reactivity toward the most accessible sites .

Electronic effects complement steric influences by modifying the electron density distribution within the molecule. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack, while electron-donating groups have the opposite effect [17] [18]. The position of substituents relative to the reaction center critically determines their electronic impact through inductive and resonance effects.

Table 3: Electronic Effects on Regioselectivity

| Substituent | Effect on Carbonyl | Regioselectivity | Reaction Rate | Preferred Products |

|---|---|---|---|---|

| Electron-donating (-OCH₃) | Decreases electrophilicity | Reduced | Slow | Multiple products |

| Electron-withdrawing (-NO₂) | Increases electrophilicity | Enhanced | Fast | Single major product |

| Electron-withdrawing (-CN) | Increases electrophilicity | Enhanced | Fast | Single major product |

| Neutral (-CH₃) | Minimal effect | Baseline | Moderate | Statistical mixture |

| Strongly withdrawing (-CF₃) | Strongly increases electrophilicity | Strongly enhanced | Very fast | Highly selective |

The cyclohexane ring system in 1-methylcyclohexanecarboxamide provides a well-defined conformational framework that allows for precise control of steric interactions. The chair conformation places substituents in either axial or equatorial positions, creating distinct steric environments that influence reaction outcomes [13] [14].

Axial substituents experience significant 1,3-diaxial interactions with other axial hydrogens, creating a sterically congested environment that disfavors reactions requiring close approach of reagents. Conversely, equatorial substituents project outward from the ring, providing relatively unhindered access to the reaction center [13] [14].

The regioselectivity of electrophilic substitution reactions on 1-methylcyclohexanecarboxamide is particularly sensitive to the electronic nature of the amide group. The electron-donating character of the nitrogen atom through resonance can influence the reactivity of other positions in the molecule, creating bias toward specific regioisomers [19] [20].

In radical-mediated functionalization reactions, the regioselectivity follows different principles compared to ionic mechanisms. Radical species show distinct preferences for electron-rich or electron-poor sites depending on their nucleophilic or electrophilic character. The regioselectivity in these reactions can be modulated by solvent effects, acid catalysis, and the nature of the radical species [19] [21].

The magnitude of steric effects in 1-methylcyclohexanecarboxamide reactions can be quantified using various computational and experimental approaches. Steric energy calculations reveal that bulky substituents create significant compression effects that must be overcome during chemical transformations [22] [23]. These steric penalties translate directly into activation barriers, explaining the observed correlation between steric hindrance and reaction rates.

Catalytic Systems for Efficient Transformation

The development of efficient catalytic systems for the transformation of 1-methylcyclohexanecarboxamide and related compounds represents a significant advancement in sustainable organic synthesis. Modern catalytic approaches offer improved atom economy, reduced waste generation, and enhanced selectivity compared to traditional stoichiometric methods [24] [25].

Ruthenium-based catalysts have emerged as particularly effective systems for amide bond formation and transformation. These catalysts operate through hydroacyloxylation mechanisms, where carboxylic acids or their derivatives react with alkynes to form vinyl esters that subsequently undergo aminolysis to generate amides [24]. The ruthenium catalyst [RuCl₂(2,6,10-dodecatriene)-1,12-diyl] demonstrates exceptional activity, enabling amide formation under mild conditions with high yields and broad substrate scope.

Table 4: Catalytic Systems for Amide Formation

| Catalyst Type | Reaction Type | Temperature (°C) | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Ruthenium complexes | Hydroacyloxylation | 40-80 | 85-95 | Mild conditions, atom-economic | Expensive catalyst |

| Nickel-based catalysts | Reductive amidation | 200-300 | 75-90 | Broad substrate scope | High temperature required |

| Boronic acids | Dehydrative condensation | 20-60 | 80-95 | Room temperature operation | Limited to specific substrates |

| Titanium-oxo species | Transesterification | 110-150 | 85-100 | Water-tolerant | Requires anhydrous conditions |

| Iron catalysts | Carboxylic acid/isocyanate coupling | 60-120 | 70-85 | Abundant, biocompatible metal | Moderate yields |

Nickel-based heterogeneous catalysts provide an alternative approach for amide synthesis through reductive amidation pathways. These systems enable the direct conversion of esters and nitro compounds to amides using molecular hydrogen as the reducing agent [26]. The nickel catalyst supported on titania (Ni-L1@TiO₂) shows particular promise, demonstrating high activity and selectivity for amide formation while operating under additive-free conditions.

The mechanism of nickel-catalyzed reductive amidation involves sequential hydrogenation and amidation steps. Initially, the nitro compound undergoes reduction to the corresponding amine, which then participates in nucleophilic attack on the ester substrate. The process requires careful control of reaction conditions to prevent over-reduction and ensure selective amide formation [26].

Boronic acid catalysts represent a significant advancement in sustainable amide synthesis, offering the ability to perform direct dehydrative condensation between carboxylic acids and amines at room temperature [27] [28]. The catalytic cycle involves activation of the carboxylic acid through coordination to the boron center, followed by nucleophilic attack by the amine and elimination of water.

The effectiveness of boronic acid catalysts depends on their electronic properties and steric environment. Electron-deficient boron centers show enhanced Lewis acidity, facilitating carboxylic acid activation. The incorporation of additional coordinating groups, such as thiophene moieties, can further enhance catalytic activity by providing additional stabilization for reaction intermediates [29].

Iron-based catalysts offer several advantages for amide synthesis, including low cost, high abundance, and biocompatibility. Recent developments in iron-catalyzed amide formation focus on the coupling of carboxylic acids with isocyanates, generating carbon dioxide as the only byproduct [30]. This approach provides excellent atom economy and eliminates the need for stoichiometric coupling reagents.

The iron-catalyzed mechanism involves initial coordination of the carboxylic acid to the iron center, followed by nucleophilic attack by the isocyanate. The resulting mixed anhydride intermediate undergoes rearrangement to form the amide product with concomitant release of carbon dioxide [30].

Titanium-oxo catalysts, particularly vanadyl chloride and titanium oxo-acetylacetonate, demonstrate exceptional water tolerance and broad substrate scope for transesterification reactions [31]. These catalysts operate through a Lewis acid activation mechanism, where the titanium center coordinates to the ester carbonyl, enhancing its electrophilicity toward nucleophilic attack.

The development of integrated catalytic systems that combine multiple catalytic processes represents a frontier in amide synthesis. The merger of enzymatic and chemical catalysis in single reaction vessels offers unprecedented opportunities for selective bond formation [32]. Nitrile hydratase enzymes can be combined with copper-catalyzed N-arylation reactions to provide amide products through orthogonal reaction pathways.

Photocatalytic approaches to amide synthesis have gained significant attention due to their mild reaction conditions and tolerance of functional groups. These systems utilize visible light activation to generate reactive intermediates that participate in amide bond formation through radical or ionic mechanisms [33]. The use of quantum dots as photocatalysts offers particular promise due to their tunable optical properties and high photostability.

The optimization of catalytic systems for 1-methylcyclohexanecarboxamide transformations requires careful consideration of the steric and electronic properties of the substrate. The presence of the methyl substituent on the cyclohexane ring can influence catalyst-substrate interactions, potentially affecting both reactivity and selectivity. Computational modeling studies provide valuable insights into these interactions, enabling the rational design of improved catalytic systems.

XLogP3

Other CAS

Wikipedia

Dates

Explore Compound Types